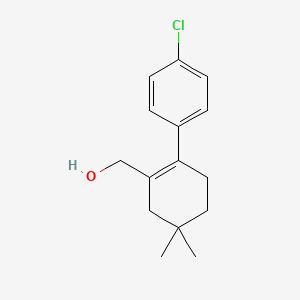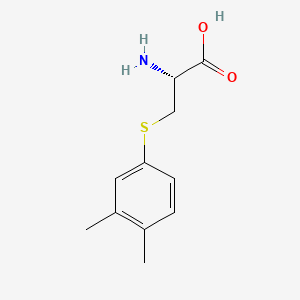
Leukotriene C4 methyl ester
描述
白三烯 C4 甲酯是一种源自花生四烯酸的脂质介质。它是一种更易溶于脂质的白三烯 C4 的形式,白三烯 C4 是一种半胱氨酰白三烯。 白三烯 C4 甲酯以其强效的平滑肌收缩活性而闻名,是过敏性休克慢反应物质的组成部分之一 。 它在哮喘和急性过敏反应的发生机制中起着重要作用,通过诱导支气管收缩和增强血管通透性 .
作用机制
白三烯 C4 甲酯通过与靶细胞表面的特定受体结合来发挥其作用。 这种结合触发一系列细胞内信号传导事件,导致平滑肌细胞收缩、血管通透性增加和炎症介质释放 。 参与此过程的分子靶标包括白三烯受体和参与白三烯生物合成和代谢的各种酶 .
生化分析
Biochemical Properties
Leukotriene C4 methyl ester is involved in various biochemical reactions. It is produced by the enzyme Leukotriene C4 synthase (LTC4S), which is an integral membrane protein that catalyzes the conjugation reaction between the fatty acid LTA4 and GSH . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme microsomal glutathione-S-transferase 2 (MGST2) during its biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces bronchoconstriction and renal vasoconstriction . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers contractions in the smooth muscles lining the bronchioles .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the leukotriene metabolic pathway . This pathway involves the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes or cofactors during its metabolism, including the enzyme microsomal glutathione-S-transferase 2 (MGST2) .
准备方法
合成路线和反应条件
白三烯 C4 甲酯可以通过谷胱甘肽 S-转移酶依赖性还原谷胱甘肽与白三烯 A4 甲酯的结合来合成 。这种反应通常在哺乳动物皮肤细胞溶质酶的存在下发生。 这种合成的最佳条件包括使用反相高效液相色谱 (RP-HPLC) 来分离和纯化产物 .
工业生产方法
白三烯 C4 甲酯的工业生产采用类似的合成路线,但规模更大。 该工艺包括使用含有乙酸铵缓冲液的甲醇和水,以将 pH 值维持在 5.4 。 产物通常储存在 -20°C 下,并用氩气包装以防止降解 .
化学反应分析
反应类型
白三烯 C4 甲酯会发生各种化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧气,导致形成氧化衍生物。
还原: 这种反应涉及去除氧气或添加氢,导致形成化合物的还原形式。
取代: 这种反应涉及用另一个官能团取代一个官能团,导致形成取代衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如过氧化氢、还原剂如硼氢化钠,以及各种催化剂以促进取代反应。这些反应通常在受控的温度和 pH 条件下进行,以确保形成所需的产物。
形成的主要产物
从这些反应中形成的主要产物包括白三烯 C4 甲酯的氧化、还原和取代衍生物。这些衍生物通常表现出不同的生物活性,可用于各种研究应用。
科学研究应用
白三烯 C4 甲酯具有广泛的科学研究应用,包括:
化学: 它用作白三烯生物合成和代谢研究中的参考化合物。
生物学: 它用于研究白三烯在细胞信号传导和免疫反应中的作用。
医学: 它用于开发治疗哮喘和过敏性疾病的治疗剂。
相似化合物的比较
白三烯 C4 甲酯与其他半胱氨酰白三烯相似,如白三烯 D4 和白三烯 E4。 它在更高的脂溶性方面是独一无二的,这增强了它穿透细胞膜并发挥生物学作用的能力 。其他类似的化合物包括:
白三烯 D4: 以其在支气管收缩和血管通透性中的作用而闻名。
白三烯 E4: 参与免疫反应和炎症的调节。
白三烯 F4: 白三烯 C4 的代谢物,具有不同的生物活性.
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICPYXCIYSWOH-UYCXAPQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104248 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73958-10-8 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene C4 monomethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying leukotriene C4 methyl ester, and how does it relate to understanding parasitic infections?
A: this compound is a useful tool for studying the biosynthesis of Leukotriene C4 (LTC4), a potent inflammatory mediator. [] Research has shown that parasitic organisms like Dirofilaria immitis possess glutathione S-transferases capable of catalyzing the formation of LTC4 methyl ester from Leukotriene A4 methyl ester and glutathione. [] This finding suggests that parasites may utilize LTC4 synthesis for survival and propagation within the host, potentially contributing to inflammation and disease. Understanding this process could lead to novel therapeutic strategies targeting parasitic infections.
Q2: The research mentions using Leukotriene A4 methyl ester to study Leukotriene C4 synthesis. Why use the methyl ester derivative instead of the natural substrate?
A: Leukotriene A4 methyl ester is often used as a more stable and readily available alternative to Leukotriene A4 in biochemical assays. [] While the natural enantiomer (5S, 6S)-Leukotriene A4 is the preferred substrate for LTC4 synthesis, racemic Leukotriene A4 methyl ester allows researchers to study the enantioselectivity of various glutathione S-transferases. [] This information is crucial for understanding the specific enzymes involved in LTC4 production and their potential as drug targets.
Q3: The research highlights the role of glutathione S-transferases in LTC4 synthesis. Could you elaborate on the potential implications of this finding for developing new therapies?
A: The discovery that various glutathione S-transferases, including those found in mammalian skin, can catalyze the conjugation of Leukotriene A4 methyl ester to LTC4 methyl ester opens up exciting possibilities for therapeutic intervention. [] By targeting specific glutathione S-transferase isozymes involved in LTC4 overproduction, researchers could potentially develop novel anti-inflammatory drugs with fewer side effects. This targeted approach could be particularly beneficial in treating inflammatory skin diseases or other conditions where LTC4 plays a significant role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


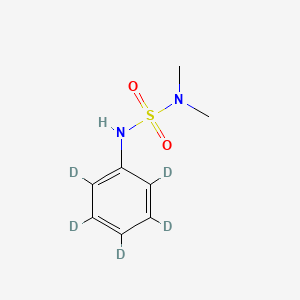

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)
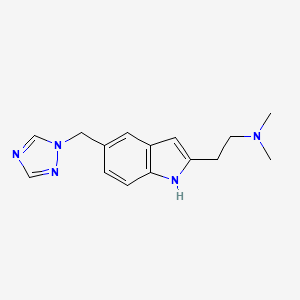
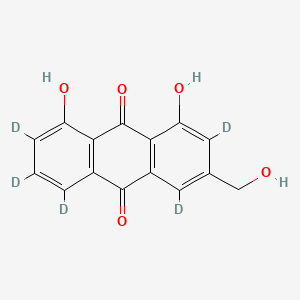
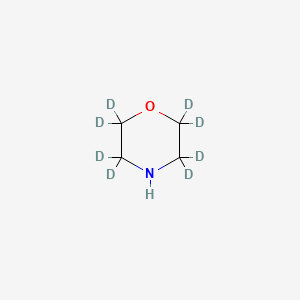
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

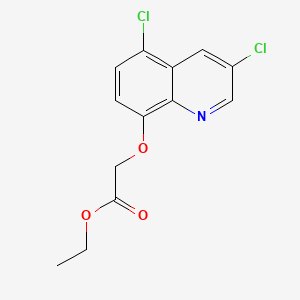
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)
